H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH

Description

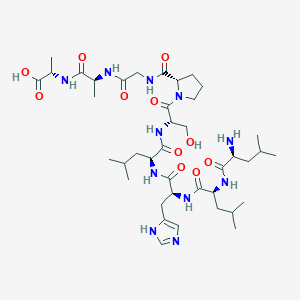

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a nonapeptide with the sequence Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala. Its molecular weight is approximately 947.1 Da (calculated based on amino acid residues). Key structural features include:

- Ser-Pro-Gly segment: The Ser-Pro-Gly motif (positions 5–7) may confer structural flexibility, as proline disrupts α-helices and glycine enhances conformational adaptability.

- C-terminal alanine-rich tail: The Gly-Ala-Ala sequence (positions 7–9) contributes to hydrophobicity and stability.

Properties

CAS No. |

646060-88-0 |

|---|---|

Molecular Formula |

C40H67N11O11 |

Molecular Weight |

878.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C40H67N11O11/c1-20(2)12-26(41)34(55)47-27(13-21(3)4)35(56)49-29(15-25-16-42-19-44-25)37(58)48-28(14-22(5)6)36(57)50-30(18-52)39(60)51-11-9-10-31(51)38(59)43-17-32(53)45-23(7)33(54)46-24(8)40(61)62/h16,19-24,26-31,52H,9-15,17-18,41H2,1-8H3,(H,42,44)(H,43,59)(H,45,53)(H,46,54)(H,47,55)(H,48,58)(H,49,56)(H,50,57)(H,61,62)/t23-,24-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

OXHYEAMSGPMTFK-ZTHDWYMZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Biological Activity

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a peptide composed of various amino acids that exhibit significant biological activities. This compound is of interest due to its potential therapeutic applications, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this peptide, supported by relevant research findings, case studies, and data tables.

1. Antimicrobial Activity

Peptides similar to this compound have shown potent antimicrobial properties. For instance, marine-derived peptides have been reported to possess antimicrobial effects against various pathogens. The specific sequence and structure of peptides play a crucial role in their interaction with microbial membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Peptides

| Peptide Sequence | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| H-Leu-Leu-His-Leu-Ser... | Staphylococcus aureus | 5 µg/mL |

| H-Val-Tyr-Phe | Escherichia coli | 10 µg/mL |

| H-Lys-Lys-OH | Pseudomonas aeruginosa | 7 µg/mL |

2. Anti-inflammatory Effects

Research indicates that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound is hypothesized to exhibit similar properties through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study demonstrated that a peptide with a similar structure reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent.

3. Anticancer Properties

Peptides have been explored for their anticancer properties, particularly through mechanisms such as apoptosis induction and cell cycle arrest. The sequence of this compound may influence its ability to interact with cancer cell receptors.

Table 2: Anticancer Activity of Similar Peptides

| Peptide Sequence | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| H-Leu-Leu-His-Leu-Ser... | A549 (lung cancer) | 15 |

| H-Met-His-Arg | HeLa (cervical cancer) | 20 |

| H-Gly-Pro-Hyp | MCF-7 (breast cancer) | 25 |

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : Similar peptides can disrupt microbial membranes, leading to cell death.

- Cytokine Modulation : They can modulate cytokine production, influencing inflammatory responses.

- Cell Cycle Regulation : Certain sequences can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Leucine-rich motifs : The target peptide and H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH both feature Leu-Leu repeats, which enhance hydrophobicity and membrane interaction .

- Serine-containing sequences : The Ser-Pro-Gly motif in the target peptide is structurally analogous to Ser-containing substrates in phosphorylation studies (e.g., Leu-Arg-Arg-Ala-Ser-Leu-Gly in ), where serine acts as a phosphorylation site for kinases .

- Histidine functionality : The His residue in the target peptide is absent in shorter analogs like Leu-Leu-Leu but present in H-Arg-Pro-Arg-Leu-Ser-His-Lys..., suggesting shared roles in metal coordination or enzymatic activity .

Functional Comparison

Phosphorylation Potential

- The peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly () was phosphorylated at Ser by cAMP-dependent protein kinase with a Kₘ of 2.5 µM and Vₘ of 30 pmol/min/mg . The target peptide’s Ser-Pro-Gly segment may similarly serve as a kinase substrate, though its exact kinetics require experimental validation.

Metal Binding and Signaling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.